

molecular weight of m-PEG4-CH2-aldehyde

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Compound of Interest

Compound Name: *m*-PEG4-CH2-aldehyde

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An In-depth Technical Guide to **m-PEG4-CH2-aldehyde**

This technical guide provides comprehensive information on methoxy-poly(ethylene glycol)4-acetaldehyde (**m-PEG4-CH2-aldehyde**), a heterobifunctional PEGylation reagent. It is intended for researchers, scientists, and drug development professionals utilizing bioconjugation techniques. This document details the physicochemical properties, experimental protocols for its application, and a visual representation of the conjugation workflow.

Core Concepts and Applications

m-PEG4-CH2-aldehyde is a PEG derivative featuring a terminal methoxy group and an aldehyde functional group. The methoxy cap prevents unwanted crosslinking, while the aldehyde group provides a reactive site for conjugation. The core structure consists of four repeating ethylene glycol units, which imparts hydrophilicity to the molecule and any biomolecule it is conjugated to.^[1]

The aldehyde group is particularly useful for its reactivity towards primary amines, such as the N-terminal alpha-amine of proteins or the epsilon-amine of lysine residues.^[2] This reaction, known as reductive amination, proceeds via an initial Schiff base formation, which is then reduced to form a stable secondary amine linkage.^{[2][3]} Aldehydes can also react with hydrazide and aminooxy groups to form stable hydrazone and oxime linkages, respectively.^[1]

Key Applications Include:

- **PEGylation:** Covalently attaching the PEG chain to proteins, peptides, or other biomolecules to improve their pharmacokinetic properties. This can increase circulation half-life, enhance

solubility, and reduce immunogenicity.

- **Drug Delivery:** Functionalizing nanoparticles and other drug carriers to improve their stability and circulation time in biological systems.
- **Surface Modification:** Modifying biosensor surfaces or medical implants to enhance biocompatibility and control ligand attachment.
- **Hydrogel Formation:** Crosslinking with amine-functionalized polymers to create biocompatible hydrogels for tissue engineering applications.

Physicochemical Properties

The quantitative data for **m-PEG4-CH2-aldehyde** are summarized below.

Property	Value	Reference
Molecular Weight	250.29 g/mol	
	250.3 g/mol	
Molecular Formula	C ₁₁ H ₂₂ O ₆	
CAS Number	1059189-65-9	
Purity	≥95% - 98%	
Appearance	Off-white/white solid or viscous liquid	
Solubility	Soluble in aqueous solutions and most organic solvents	
Storage Conditions	-20°C	

Experimental Protocol: Protein PEGylation via Reductive Amination

This section details a general protocol for the N-terminal PEGylation of a protein using **m-PEG4-CH2-aldehyde**. The reaction conditions, particularly pH, are critical for achieving

selectivity for the N-terminal amine over lysine residues.

Materials:

- Protein of interest
- **m-PEG4-CH2-aldehyde**
- Pegylation Buffer: Amine-free buffer, pH 5.5-7.5 (e.g., MES, HEPES, or phosphate buffer)
- Reducing Agent: Sodium cyanoborohydride (NaCNBH_3) or Sodium triacetoxyborohydride (STAB)
- Quenching Solution (e.g., Tris buffer or glycine)
- Purification System (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

Procedure:

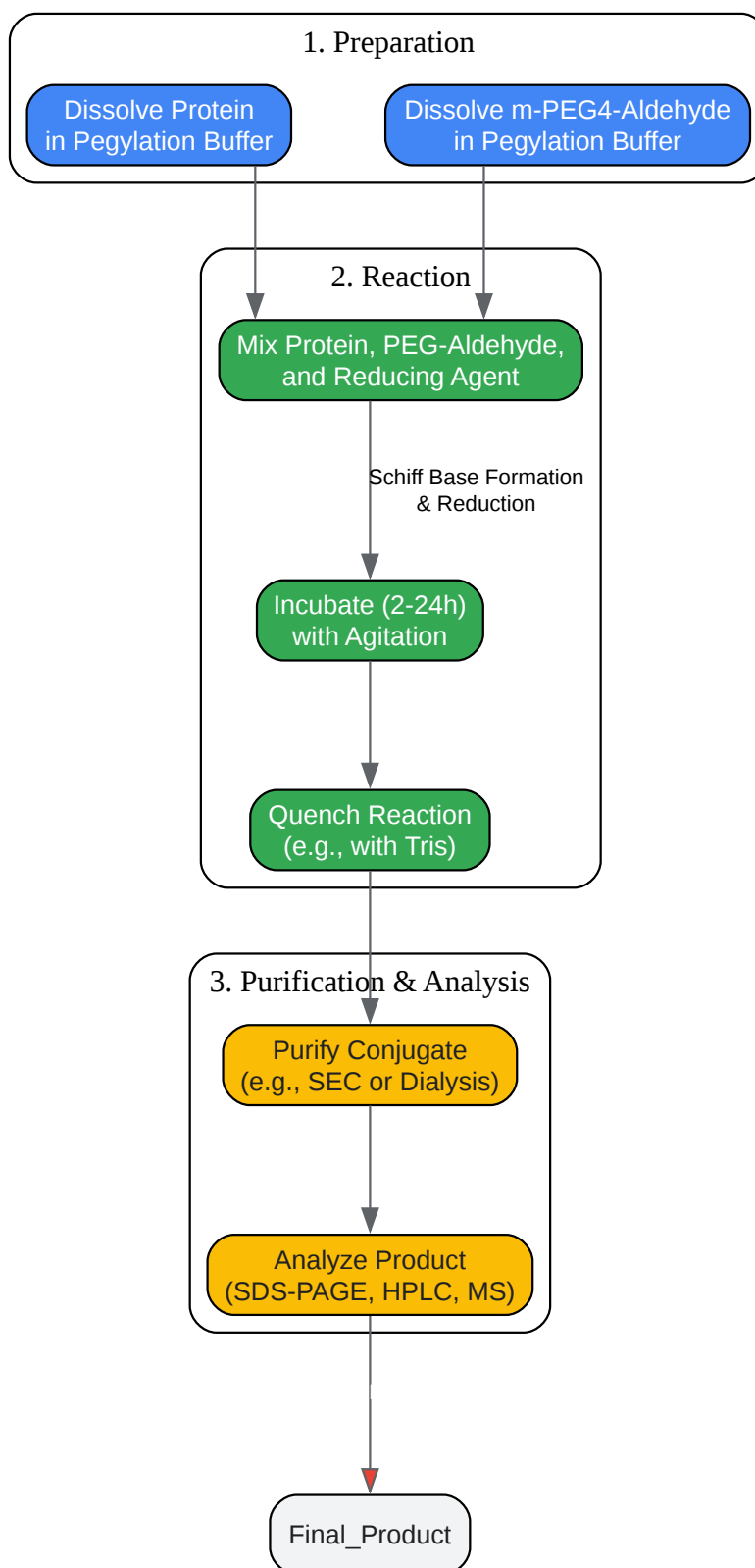
- Protein Preparation: Dissolve the target protein in the chosen pegylation buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
- Reagent Preparation: Immediately before use, dissolve the **m-PEG4-CH2-aldehyde** in the pegylation buffer.
- Conjugation Reaction:
 - Add a 10- to 50-fold molar excess of **m-PEG4-CH2-aldehyde** to the protein solution. The optimal ratio should be determined empirically for each specific protein.
 - Add the reducing agent to the reaction mixture. A 20- to 50-fold molar excess of NaCNBH_3 over the protein is typically sufficient.
 - Incubate the reaction mixture for 2 to 24 hours. The reaction can be performed at room temperature (2-4 hours) or at 4°C (overnight) with gentle agitation.
- Reaction Quenching: Stop the reaction by adding a quenching solution containing a high concentration of primary amines (e.g., 1 M Tris or glycine) to consume any unreacted

aldehyde.

- **Purification:** Remove unreacted PEG reagent and byproducts from the PEGylated protein conjugate. This is commonly achieved using size exclusion chromatography (SEC), which separates molecules based on size, or through dialysis against an appropriate buffer.
- **Analysis:** Characterize the final product using techniques such as SDS-PAGE (to observe the increase in molecular weight), HPLC, and mass spectrometry to confirm the degree of PEGylation and purity of the conjugate.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the protein PEGylation process described above.



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Caption: Workflow for protein conjugation using **m-PEG4-CH2-aldehyde**.

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